1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine
Description
The queried compound combines a tetrahydronaphthalene backbone with an epoxide ring and an amine group at position 3. This structural motif is uncommon in the literature, but analogous compounds with variations in substituents, stereochemistry, and functional groups are well-documented. Below, we compare these analogues based on synthesis, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHILHWLHCSISQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with epoxidizing agents followed by amination . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Naphthoquinones.
Reduction Products: Diols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine involves its interaction with specific molecular targets and pathways. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Tetrahydronaphthalene amines in the evidence differ in substituents and functional groups:
- Epoxide vs. Non-Epoxide Derivatives: The absence of direct data on the 1,4-epoxide group in tetrahydronaphthalen-amines contrasts with compounds like (S)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine (), which features a piperazine substituent but lacks an epoxide .
- Amine Position and Substitution : describes trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines (e.g., 5l, 5m, 5n, 5o), where the amine is at position 2 and modified with cyclohexyl, cyclooctyl, or aryl groups . The queried compound’s amine at position 5 and 1,4-epoxide represents a distinct regiochemical profile.
Biological Activity
1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as naphthalene derivatives. Its structure includes a tetrahydronaphthalene moiety with an epoxide functional group, which is crucial for its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study published in Molecules reported that the compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Case Study 2 : Research indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Case Study 3 : In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced cell death. The protective effects were attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : It enhances cellular antioxidant defenses by upregulating the expression of genes involved in antioxidant enzyme production.
- Antimicrobial Action : The epoxide group may interact with microbial cell membranes or essential proteins leading to cell death.
Data Summary Table
| Biological Activity | Target Organism/Cell Line | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 64 µg/mL | Protein interaction |
| Neuroprotective | Neuronal Cells | N/A | ROS modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
